1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol chemical structure and properties
1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol chemical structure and properties
Structure, Synthesis, and Pharmacological Properties
Executive Summary
This technical guide provides a comprehensive analysis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol , a heterocyclic scaffold belonging to the 1,5-diaryl-imidazole-2-thione class. While often chemically nomenclated as a "thiol," this compound exhibits significant thione-thiol tautomerism, a property that dictates its reactivity and biological interaction. This scaffold is a critical pharmacophore in medicinal chemistry, structurally related to p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Part 1: Chemical Identity & Structural Dynamics
The core structure consists of an imidazole ring substituted at the
1.1 Physicochemical Profile[1][2][3][4]
-
IUPAC Name: 1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (Preferred Tautomer)
-
Molecular Formula:
-
Molecular Weight: 286.78 g/mol
-
Key Substituent Effects: The meta-chloro substituent on the
-phenyl ring increases lipophilicity (LogP) and metabolic stability by blocking the reactive para position, preventing rapid CYP450-mediated oxidation.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 3.7 - 4.2 | High membrane permeability; suitable for intracellular targets. |
| pKa (Thiol) | ~6.5 - 7.5 | Exists as a neutral species at physiological pH. |
| H-Bond Donors | 1 (NH in thione form) | Critical for active site binding (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 2 (N, S) | Interaction with backbone amides. |
| TPSA | ~47 Ų | Good oral bioavailability profile. |
1.2 Tautomeric Equilibrium (The Thione-Thiol Switch)
In the solid state and neutral solution, the compound predominantly exists as the thione (1,3-dihydro-2H-imidazole-2-thione). However, in basic conditions or during S-alkylation reactions, the thiol (mercapto) form becomes the reactive species.
Figure 1: Tautomeric Equilibrium
Caption: The equilibrium favors the thione (left) in neutral media. Bases deprotonate the NH, shifting equilibrium to the thiolate anion, enabling S-functionalization.
Part 2: Synthetic Methodology
The synthesis of 1,5-diaryl-imidazole-2-thiols requires regioselective control to ensure the phenyl group ends up at position 5 rather than 4. The Marckwald condensation or a modified
2.1 Retrosynthetic Analysis
-
Target: 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol
-
Precursors: 2-Bromoacetophenone + 3-Chloroaniline + Potassium Thiocyanate (KSCN).
2.2 Step-by-Step Protocol
Note: This protocol is adapted from standard procedures for 1,5-diaryl-imidazole-2-thiones.
Reagents:
-
2-Bromoacetophenone (1.0 eq)
-
3-Chloroaniline (1.0 eq)
-
Potassium Thiocyanate (KSCN) (1.5 eq)
-
Solvent: Ethanol or Acetic Acid
-
Catalyst: Glacial Acetic Acid (if using Ethanol)
Workflow:
-
Formation of
-Aminoketone:-
Dissolve 2-bromoacetophenone (10 mmol) in ethanol (20 mL).
-
Add 3-chloroaniline (10 mmol) dropwise.
-
Stir at room temperature for 2–4 hours. A precipitate (hydrobromide salt of the intermediate) may form.
-
Mechanistic Insight: The aniline nitrogen attacks the
-carbon, displacing bromide. The 3-Cl group is electron-withdrawing, potentially slowing this step compared to unsubstituted aniline; mild heating (40°C) may be required.
-
-
Cyclization (The Marckwald Step):
-
Add KSCN (15 mmol) dissolved in minimal water/ethanol to the reaction mixture.
-
Add glacial acetic acid (catalytic amount).
-
Reflux the mixture for 6–8 hours.
-
Mechanism:[1][2] The amine reacts with isothiocyanic acid (HNCS, generated in situ) to form a thiourea intermediate, which then cyclizes via dehydration.
-
-
Workup & Purification:
-
Cool the reaction mixture to
(ice bath). -
The product usually precipitates as a solid. Filter and wash with cold water (to remove inorganic salts) and cold ethanol.
-
Recrystallization: Purify using Ethanol/DMF mixtures.
-
Expected Yield: 60–75%.
-
Figure 2: Synthetic Pathway
Caption: Stepwise construction of the imidazole core ensuring 1,5-regiochemistry.
Part 3: Analytical Characterization
To validate the structure, specifically distinguishing it from the 1,4-isomer or open-chain thiourea, the following spectral data is expected.
3.1 Proton NMR (
H-NMR, DMSO-
)
- 12.5 - 13.0 ppm (s, 1H): The NH proton.[5] Its presence confirms the thione tautomer in solution. If this signal is absent and an SH signal is not seen (SH is often broad/exchanged), it suggests rapid exchange, but the downfield shift is characteristic of the thioamide-like NH.
-
7.0 - 7.8 ppm (m, ~9H): Aromatic region.
-
3-Chlorophenyl ring: Look for a distinct pattern of 4 protons. The proton ortho to the Cl and N (position 2 on the phenyl) will be a singlet or narrow doublet.
-
5-Phenyl ring: Multiplet typical of a monosubstituted benzene.
-
Imidazole C4-H: A sharp singlet around
7.2 - 7.5 ppm . This is the diagnostic signal for the imidazole ring.
-
3.2 Carbon NMR (
C-NMR)
- ~160-165 ppm: The C=S carbon. This is the most deshielded signal, characteristic of the thione.
- ~130-140 ppm: Quaternary carbons of the phenyl rings.
- ~120-130 ppm: Aromatic CH signals.
3.3 Mass Spectrometry (ESI-MS)
-
[M+H]+: 287.0 (for
Cl) and 289.0 (for Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.
Part 4: Pharmacological Potential & Applications[4][7]
The 1,5-diaryl-imidazole-2-thiol scaffold is a "privileged structure" in drug discovery, capable of interacting with multiple biological targets due to its shape and electronic properties.
4.1 p38 MAP Kinase Inhibition
This scaffold mimics the structure of SB-203580 , a classic p38 inhibitor.
-
Mechanism: The 5-phenyl group occupies a hydrophobic pocket (gatekeeper region), while the N3 of the imidazole accepts a hydrogen bond from the backbone of the kinase (e.g., Met109 in p38
). -
Role of 3-Cl: The 3-chlorophenyl group at N1 projects into the solvent-exposed region or a secondary hydrophobic pocket, improving potency compared to the unsubstituted analog.
4.2 Antimicrobial & Antifungal Activity
The thione moiety is known to chelate metal ions essential for bacterial metalloenzymes.
-
Target: Synthesis of ergosterol (fungi) or inhibition of bacterial cell wall synthesis.
-
Bioactivity: Analogs with electron-withdrawing groups (like 3-Cl) often show lower MIC (Minimum Inhibitory Concentration) values against S. aureus and C. albicans compared to electron-rich analogs.
References
-
PubChem. (n.d.). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used as primary structural reference for the 1,5-diaryl-2-thiol class).
-
Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel 1,5-diaryl-imidazole-2-thiones as potent p38 MAP kinase inhibitors. Journal of Medicinal Chemistry.[5] (Contextual grounding for biological activity of the scaffold).
- Bhatnagar, A., et al. (2011). Synthesis and antimicrobial activity of some new 1,5-diaryl-1H-imidazole-2(3H)-thiones. Journal of Chemical and Pharmaceutical Research. (Source for general synthetic protocols of this specific scaffold).
Sources
- 1. rsc.org [rsc.org]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
